![molecular formula C16H14N4O3S B2636965 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428365-44-9](/img/structure/B2636965.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in the field of scientific research, particularly in the areas of biochemistry and physiology. In We will also examine the advantages and limitations of using this compound in laboratory experiments and outline some possible future directions for research.
Scientific Research Applications
- The compound’s structure suggests potential antitumor properties. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) . Further investigations into its mechanism of action and efficacy against specific tumor types are warranted.
- Imidazo[2,1-b]thiazole derivatives, which share structural similarities with our compound, have been studied for their ability to inhibit Raf kinases . These kinases play a crucial role in cell signaling pathways, making them attractive targets for cancer therapy.
- Appropriately substituted imidazo[2,1-b]thiazoles have shown promise as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . Such dual inhibition strategies could enhance therapeutic outcomes in cancer treatment.
- A molecular simulation study highlighted the potent in vitro antipromastigote activity of a related compound . The binding pattern within the active site of LmPTR1 (an enzyme in Leishmania parasites) suggests potential antileishmanial effects.
- Thiazoles, including imidazo[2,1-b]thiazoles, have demonstrated anti-inflammatory and analgesic activity . Our compound’s unique structure may contribute to similar effects.
- While not directly studied for our compound, derivatives of 1,3-diazole (imidazole) exhibit a wide range of biological activities, including antibacterial, antimycobacterial, antidiabetic, antioxidant, and antiviral effects . These properties underscore the versatility of imidazole-based compounds.
Antitumor Activity
Inhibition of Raf Kinases
Dual Inhibition of IGF-IR and EGFR
Antipromastigote Activity
Anti-Inflammatory and Analgesic Properties
Other Biological Activities
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(11-2-3-13-14(8-11)23-10-22-13)17-6-4-12-9-24-16(19-12)20-7-1-5-18-20/h1-3,5,7-9H,4,6,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCBIIMOWAKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.